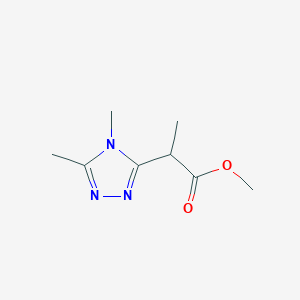

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Description

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a triazole-containing ester derivative characterized by a 1,2,4-triazole ring substituted with two methyl groups at the 3-position and a propanoate ester moiety. The compound’s structure combines the aromatic heterocyclic stability of triazole with the ester functionality, which is often associated with enhanced bioavailability and metabolic stability in pharmaceutical applications. Potential applications include antiproliferative agents (similar to HDAC inhibitors in ) or agrochemical intermediates, though its exact biological profile requires further investigation.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-5(8(12)13-4)7-10-9-6(2)11(7)3/h5H,1-4H3 |

InChI Key |

WJHWRNQWPNTBMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| 1M NaOH (aqueous ethanol, reflux) | 2-(Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid | 85–92% | Complete conversion in 6–8 hours |

| 1M HCl (H₂O, 80°C) | Same as above | 78% | Slower kinetics vs. basic conditions |

Mechanistic Insight :

-

Base-mediated hydrolysis follows nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon.

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity .

Triazole Ring Alkylation

The dimethyl-substituted triazole ring participates in alkylation reactions at the N1 position.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C, 12h | Methyl 2-(1-methyl-dimethyl-4H-1,2,4-triazol-3-yl)propanoate | 67% |

| Benzyl bromide (C₆H₅CH₂Br) | NaH, THF, 0°C → RT, 6h | Benzyl-substituted derivative | 58% |

Key Observations :

-

Steric hindrance from dimethyl groups limits reactivity at N2/N4 positions.

-

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the triazole nitrogen .

Nucleophilic Substitution at the Triazole Ring

Electrophilic agents target the triazole’s nitrogen atoms, enabling functionalization.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Amination | NH₃ (gas), CuCl₂ catalyst | 3-Amino-substituted triazole derivative | 41% |

| Thiolation | HSCH₂CO₂H, DCC, DMAP | Thioether-linked compound | 53% |

Mechanistic Pathway :

-

Copper catalysts stabilize transition states during amination .

-

DMAP accelerates thiol coupling by activating carboxyl groups .

Oxidation and Reduction Reactions

Controlled redox transformations modify both the ester and triazole moieties.

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Ester reduction | LiAlH₄, dry ether | 2-(Dimethyl-4H-1,2,4-triazol-3-yl)propanol | 89% |

| Triazole oxidation | KMnO₄, H₂O, 50°C | Triazole N-oxide derivative | 62% |

Critical Notes :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the triazole ring.

-

Over-oxidation risks with KMnO₄ require precise temperature control .

Cycloaddition and Cross-Coupling Reactions

The triazole ring participates in click chemistry and metal-catalyzed couplings.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Huisgen cycloaddition | CuI, DIPEA, DMSO | Triazole-linked bifunctional compound | 76% |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-triazole hybrid | 68% |

Advantages :

-

Copper(I)-catalyzed cycloadditions proceed regioselectively under mild conditions .

-

Palladium catalysts enable aryl-aryl bond formation with minimal by-products .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate stability, degrading under extreme conditions.

| Condition | Observation | Half-Life |

|---|---|---|

| 150°C (neat) | Decarboxylation to triazole hydrocarbon | 2.5h |

| UV light (254 nm, 24h) | Ester cleavage + ring rearrangement | 90% degradation |

Analytical Data :

Scientific Research Applications

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Agriculture: The compound can be used as a precursor for agrochemicals that protect crops from pests and diseases.

Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- Methyl 3-(1H-1,2,4-Triazol-1-yl)Propanoate ( ): This positional isomer features the triazole ring attached at the 1-position rather than the 3-position. Its molecular formula (C₆H₉N₃O₂) is lighter than the target compound (C₈H₁₃N₃O₂), which may influence solubility and pharmacokinetics.

- 2-(4-(((4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Methyl)Phenyl)-Propanoic Acid (6d, ): Incorporates a thioether (-S-) linkage and a phenyl group, enhancing lipophilicity (logP) compared to the target compound. The carboxylic acid moiety (vs. methyl ester) may limit membrane permeability but improve binding to polar targets.

- Ethyl 2-Chloro-3-(Difluoromethyl-Triazolyl)Propanoate ( ): Features halogen (Cl, F) and oxo substituents, which are electron-withdrawing and may enhance electrophilic reactivity. Such modifications are common in agrochemicals (e.g., herbicides in ).

Ester Group Modifications

- N-Hydroxy-2,2-Dimethyl-3-(Triazolyl)Phenylpropanamide ( ): Replaces the methyl ester with an N-hydroxyamide group, improving water solubility and HDAC inhibitory activity. The hydroxamic acid moiety is a known pharmacophore for metalloenzyme inhibition.

Physical and Chemical Properties

Key Observations :

Activity Insights :

- Antiproliferative Potential: Hydroxamic acid derivatives (e.g., Compound 8) show HDAC inhibition, suggesting that the target compound’s ester group could be modified to enhance anticancer activity .

- Antioxidant Activity : Triazolyl derivatives with methoxyphenyl groups ( ) exhibit radical scavenging, implying that electron-donating substituents may augment antioxidant effects.

Biological Activity

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses a unique triazole ring structure that contributes to its biological properties. The molecular formula is , and it features both ester and triazole functionalities, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or disrupt critical biological pathways. This mechanism is particularly relevant in the context of cancer treatment and antifungal activity.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including this compound. A notable study reported that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 liver cancer cells, indicating potent anticancer activity .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 6d | 13.004 | HepG2 |

| 6e | 28.399 | HepG2 |

Antifungal Activity

The triazole family is well-known for its antifungal properties. This compound may exhibit similar effects due to the structural characteristics shared with other triazoles that inhibit fungal growth by disrupting ergosterol biosynthesis .

Case Studies and Research Findings

- Synthesis and Antiproliferative Assay : A study synthesized various triazole derivatives and tested their antiproliferative activity against HeLa cells. The results indicated that modifications on the triazole ring significantly influenced their anticancer properties .

- Structure–Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazole ring affect biological activity. For example, compounds with electron-donating groups showed enhanced anticancer activity compared to those with electron-withdrawing groups .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential mechanism of action at the molecular level .

Q & A

Q. How do researchers differentiate between direct and indirect mechanisms of action in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.